molecular formula C9H14N2 B13120000 3-Isobutylpyridin-2-amine

3-Isobutylpyridin-2-amine

Cat. No.: B13120000
M. Wt: 150.22 g/mol
InChI Key: MPKMRZDINVKRAX-UHFFFAOYSA-N
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Description

3-Isobutylpyridin-2-amine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of an isobutyl group attached to the third position of the pyridine ring and an amine group at the second position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutylpyridin-2-amine can be achieved through several methods. One common approach involves the alkylation of 2-aminopyridine with isobutyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-Aminopyridine and isobutyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The mixture is heated under reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Isobutylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

3-Isobutylpyridin-2-amine has found applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic agents for treating neurological disorders and other diseases often involves this compound.

    Industry: It is utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Isobutylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets vary based on the specific application and research focus.

Comparison with Similar Compounds

    2-Aminopyridine: Lacks the isobutyl group, making it less hydrophobic and potentially less bioactive.

    3-Methylpyridin-2-amine: Contains a methyl group instead of an isobutyl group, resulting in different steric and electronic properties.

    3-Isopropylpyridin-2-amine: Similar structure but with an isopropyl group, leading to variations in reactivity and biological activity.

Uniqueness: 3-Isobutylpyridin-2-amine is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3-(2-methylpropyl)pyridin-2-amine

InChI

InChI=1S/C9H14N2/c1-7(2)6-8-4-3-5-11-9(8)10/h3-5,7H,6H2,1-2H3,(H2,10,11)

InChI Key

MPKMRZDINVKRAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=CC=C1)N

Origin of Product

United States

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